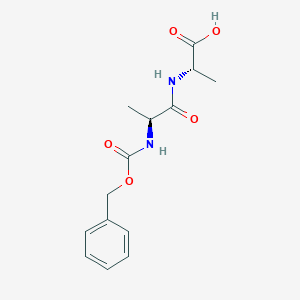
Z-Ala-ala-OH
Descripción general
Descripción
Z-Ala-ala-OH: , also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]propanoic acid, is a dipeptide derivative. It is composed of two alanine molecules linked by a peptide bond, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solution Phase Synthesis: The synthesis of Z-Ala-ala-OH typically involves the coupling of N-benzyloxycarbonyl-L-alanine with L-alanine. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the coupling is complete.
Solid Phase Synthesis: In solid-phase peptide synthesis, the C-terminal alanine is attached to a resin, and the N-terminal benzyloxycarbonyl-L-alanine is coupled using similar coupling reagents. The peptide is then cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of protective groups and coupling reagents is optimized to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Z-Ala-ala-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the peptide bond and the release of the constituent amino acids.
Deprotection: The benzyloxycarbonyl protecting group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Deprotection: Hydrogenation is typically carried out under a hydrogen atmosphere with Pd/C as the catalyst. Acidic deprotection involves the use of TFA in an organic solvent like dichloromethane.
Major Products:
Hydrolysis: The major products are L-alanine and N-benzyloxycarbonyl-L-alanine.
Deprotection: The major product is the free dipeptide L-alanyl-L-alanine.
Aplicaciones Científicas De Investigación
Chemistry:
- Z-Ala-ala-OH is used as a building block in the synthesis of longer peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.
Biology:
- In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases.
Medicine:
- This compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the design of enzyme inhibitors and diagnostic assays.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also utilized in the production of peptide-based materials for various applications, including biomaterials and drug delivery systems.
Mecanismo De Acción
Z-Ala-ala-OH exerts its effects primarily through its role as a substrate or inhibitor in enzymatic reactions. The benzyloxycarbonyl protecting group prevents unwanted side reactions during peptide synthesis, ensuring the selective formation of peptide bonds. In enzymatic studies, this compound can act as a competitive inhibitor, binding to the active site of proteases and preventing the cleavage of natural substrates.
Comparación Con Compuestos Similares
Z-Gly-Gly-OH: A dipeptide composed of two glycine molecules with a benzyloxycarbonyl protecting group.
Z-Phe-Phe-OH: A dipeptide composed of two phenylalanine molecules with a benzyloxycarbonyl protecting group.
Z-Val-Val-OH: A dipeptide composed of two valine molecules with a benzyloxycarbonyl protecting group.
Uniqueness: Z-Ala-ala-OH is unique due to its specific combination of alanine residues and the benzyloxycarbonyl protecting group. This combination provides distinct properties, such as its reactivity in peptide synthesis and its role as a model compound for studying peptide chemistry. The presence of the benzyloxycarbonyl group also allows for selective deprotection, making it a valuable tool in synthetic and enzymatic studies.
Propiedades
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCVTHXXTVYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936227 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16012-70-7 | |
| Record name | L-Alanyl(benzyloxycarbonyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016012707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Ala-Ala-OH in the synthesis of oligonucleotide conjugates?
A1: this compound serves as a protected dipeptide precursor in the synthesis of oligonucleotide conjugates. The compound undergoes a series of reactions, including diazo ketone formation and Wolff rearrangement, ultimately yielding a Z-Ala-β-HAla derivative. This derivative acts as an electrophile, reacting with amino-modified oligonucleotides to form the desired conjugates [].
Q2: What are the advantages of using the Wolff rearrangement method with this compound for oligonucleotide conjugation?
A2: The Wolff rearrangement method using this compound offers several advantages for oligonucleotide conjugation:
- Mild reaction conditions: The photolysis and Ag-benzoate-catalyzed decomposition occur under relatively mild conditions, minimizing potential damage to the sensitive oligonucleotide structures [].
- High yields: The method demonstrated excellent yields, particularly when using polymer-bound oligonucleotides, even with longer sequences up to 15mers [].
- Versatility: The approach can be applied to oligonucleotides with varying chain lengths and modifications, allowing for the creation of diverse conjugates [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


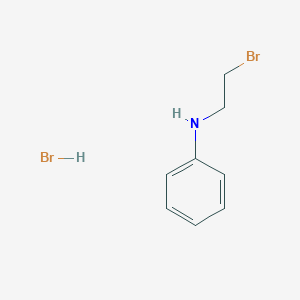
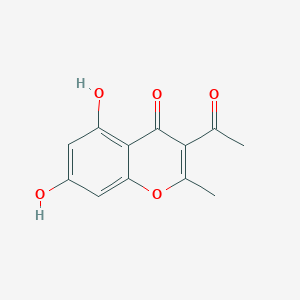
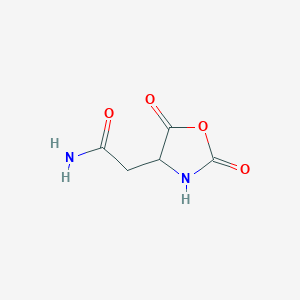
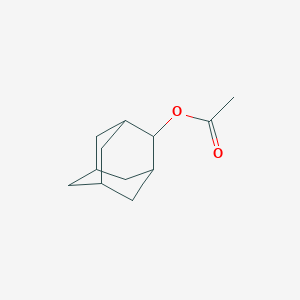
![(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol](/img/structure/B93421.png)
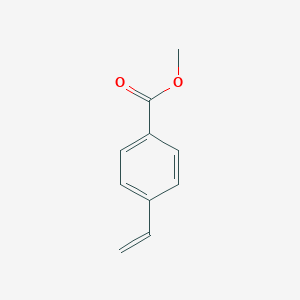
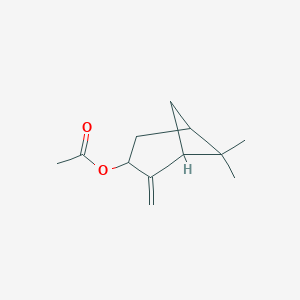
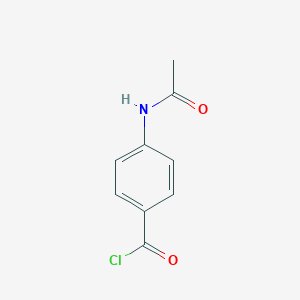
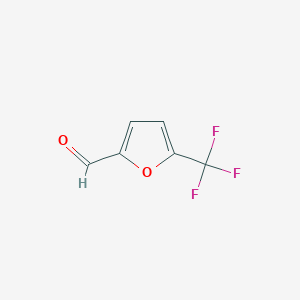
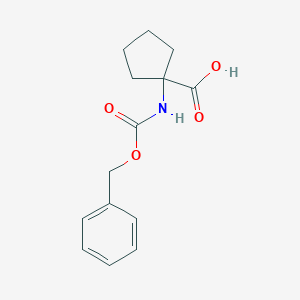

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
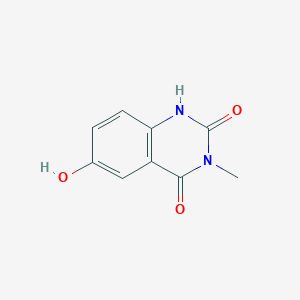
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
